molecular formula C22H23NO4 B8138040 (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid

Cat. No.: B8138040
M. Wt: 365.4 g/mol
InChI Key: WVJOHQNQAXAVJQ-HXUWFJFHSA-N
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Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid: undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The azepane ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azepane derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include deprotected azepane derivatives, substituted azepane compounds, and various oxidized or reduced forms of the compound.

Scientific Research Applications

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid: has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-{[(tert-Butoxy)carbonyl]azepane-2-carboxylic acid}: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

  • The presence of the Fmoc group makes (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid particularly useful in peptide synthesis due to its stability and ease of removal.
  • The azepane ring provides unique steric and electronic properties that can influence the reactivity and interactions of the compound in various chemical and biological contexts.

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJOHQNQAXAVJQ-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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